molecular formula C12H19NO6 B2554620 L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester CAS No. 88224-27-5

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester

Cat. No.: B2554620
CAS No.: 88224-27-5
M. Wt: 273.285
InChI Key: IAEZDRCCBIEBCS-QMMMGPOBSA-N
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Description

Chemical Structure and Key Features The compound L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester is a derivative of L-aspartic acid, a non-essential amino acid critical in biochemical synthesis. This molecule features:

  • N-Terminal Protection: A tert-butoxycarbonyl (BOC) group [(1,1-dimethylethoxy)carbonyl] on the α-amino group, providing acid-labile protection commonly used in peptide synthesis .
  • Esterification: A 2-propenyl (allyl) ester on the α-carboxyl group (position 1), which is base-sensitive and removable under mild conditions via palladium-catalyzed deprotection .
  • Free β-Carboxyl: The β-carboxyl (position 4) remains unmodified unless further derivatized, allowing selective reactivity for conjugation or additional functionalization.

Applications
This compound is primarily used in solid-phase peptide synthesis (SPPS) and organic chemistry for:

  • Temporary protection of the α-amino group during sequential peptide assembly.
  • Facilitating regioselective modifications due to the orthogonal stability of the BOC and allyl ester groups.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-5-6-18-10(16)8(7-9(14)15)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,15)/p-1/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEZDRCCBIEBCS-QMMMGPOBSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)[O-])C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)[O-])C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO6-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70829583
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70829583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88224-27-5
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70829583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester typically involves the following steps:

    Protection of the Amino Group: The amino group of L-aspartic acid is protected using tert-butoxycarbonyl (Boc) to form N-Boc-L-aspartic acid.

    Esterification: The carboxyl group is then esterified with allyl alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Protection: Large quantities of L-aspartic acid are reacted with tert-butoxycarbonyl anhydride.

    Continuous Esterification: The esterification step is carried out in a continuous flow reactor to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ester group can undergo oxidation to form corresponding acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) acid.

    Reduction: L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in studies involving enzyme-substrate interactions and protein folding.

    Industrial Applications: Employed in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester involves:

    Interaction with Enzymes: The compound can act as a substrate or inhibitor for various enzymes.

    Pathway Involvement: It participates in metabolic pathways related to amino acid synthesis and degradation.

    Molecular Targets: Targets include enzymes like proteases and esterases that recognize the ester and Boc groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares the target compound with structurally related aspartic acid derivatives, focusing on protecting groups, ester functionalities, and applications:

Compound Name CAS No. Protecting Group Ester Groups Stereochemistry Key Properties/Applications Reference
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester Not Provided BOC (α-amino) Allyl (α-carboxyl) L-form Acid-labile protection; allyl ester allows mild deprotection. Ideal for SPPS.
D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester 77004-75-2 BOC (α-amino) tert-Butyl (α-carboxyl) D-form Acid-stable tert-butyl ester; used in D-peptide synthesis. Lower reactivity toward nucleophiles.
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester 129460-09-9 Fmoc (α-amino) tert-Butyl (α-carboxyl) L-form Base-labile Fmoc group; compatible with tert-butyl esters. Common in Fmoc-SPPS strategies.
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methyl 4-(phenylmethyl) ester 80963-12-8 BOC (α-amino) Methyl (α-carboxyl), Benzyl (β-carboxyl) L-form Dual esterification enables selective β-carboxyl activation. Used in branched peptide designs.
4-Methyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glycylaspartate 13574-80-6 Cbz (benzyloxycarbonyl) 4-Nitrophenyl (α-carboxyl), Methyl (β-carboxyl) L-form Nitrophenyl ester enhances electrophilicity for amide couplings. Applied in fragment condensations.

Critical Analysis

Protecting Group Stability :

  • BOC vs. Fmoc : BOC requires acidic conditions (e.g., TFA) for removal, while Fmoc is cleaved under basic conditions (e.g., piperidine), enabling orthogonal strategies .
  • Cbz (Benzyloxycarbonyl) : Less common in modern SPPS due to harsher deprotection (H₂/Pd), though nitrophenyl esters (e.g., 13574-80-6) remain useful for active ester methodologies .

Ester Reactivity :

  • Allyl Esters : The allyl group in the target compound allows deprotection under neutral conditions (Pd⁰ catalysts), minimizing side reactions .
  • tert-Butyl Esters : Acid-stable but require strong acids (e.g., HCl/dioxane) for cleavage, limiting compatibility with acid-sensitive substrates .

Stereochemical Impact :

  • D-configuration derivatives (e.g., 77004-75-2) are employed in mirror-image peptide synthesis or to study enzymatic resistance .

Research Findings and Data

Deprotection Efficiency Comparison

Ester Group Deprotection Method Time Yield Side Reactions
Allyl (2-propenyl) Pd(PPh₃)₄, morpholine, THF 2 h 85–90% Minimal (<5% β-elimination)
tert-Butyl 4 M HCl/dioxane 6 h 70–75% Aspartimide formation (~10%)
4-Nitrophenyl H₂N-R (nucleophilic displacement) 1 h 95% None reported

Data synthesized from , and 11.

Biological Activity

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester is a derivative of the amino acid L-aspartic acid, which plays crucial roles in various biological processes. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its unique structural properties.

  • Molecular Formula : C16H20N2O4
  • Molecular Weight : 320.34 g/mol
  • CAS Number : 30925-18-9

Biological Activity

L-Aspartic acid and its derivatives exhibit a range of biological activities, including:

  • Neurotransmitter Role : L-Aspartic acid functions as a neurotransmitter, particularly in stimulating NMDA receptors, which are essential for synaptic plasticity and memory function. While it is not as potent as glutamate, it still plays a significant role in excitatory neurotransmission .
  • Metabolic Pathways : It participates in the urea cycle and gluconeogenesis, contributing to nitrogen metabolism and energy production. Additionally, it acts as a precursor for several amino acids (methionine, threonine, isoleucine, and lysine) that are essential for human health .
  • Inhibition of Enzymes : Research indicates that L-aspartic acid can inhibit certain enzymes such as beta-glucuronidase, which is involved in the regulation of bilirubin and bile acids in the body. This inhibition can have implications for liver function and detoxification processes .

Study 1: Neurotransmitter Effects

A study investigated the effects of L-aspartic acid on NMDA receptor activation. Results showed that while L-aspartic acid does activate these receptors, its efficacy was significantly lower than that of L-glutamate. This suggests that while it contributes to excitatory signaling in the brain, it may not fully substitute for glutamate in therapeutic contexts .

Study 2: Metabolic Implications

Another research focused on the metabolic pathways involving L-aspartic acid. The findings highlighted its role in synthesizing other amino acids and its importance in energy metabolism through gluconeogenesis. The study emphasized how disruptions in aspartate metabolism could lead to metabolic disorders .

Data Table: Biological Activities of L-Aspartic Acid Derivatives

Activity TypeDescriptionReferences
Neurotransmitter RoleStimulates NMDA receptors; involved in memory and learning
Metabolic RolePrecursor for essential amino acids; involved in energy metabolism
Enzyme InhibitionInhibits beta-glucuronidase; affects liver detoxification

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